
3-(2-Thenoyl)propionic acid
Overview
Description
3-(2-Thenoyl)propionic acid is an organic compound with the molecular formula C₈H₈O₃S. It is a derivative of propionic acid where the hydrogen atom of the carboxyl group is replaced by a 2-thenoyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thenoyl)propionic acid typically involves the reaction of 2-thenoyl chloride with propionic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂), a key step for subsequent nucleophilic acyl substitutions.
Reaction Conditions | Yield | Product | Source |
---|---|---|---|
Reflux with SOCl₂ in chloroform | 90.9% | 3-(2-Thenoyl)propionyl chloride | |
Reflux with SOCl₂ (500 µL, 1 h) | - | 3-(2-Thenoyl)propionyl chloride |
Mechanism :
-
Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate.
-
Excess SOCl₂ is removed via vacuum evaporation.
Esterification
The acid readily forms esters under acidic or basic conditions, enhancing solubility for further applications.
Reaction Conditions | Yield | Product | Source |
---|---|---|---|
Ethanol, H₂SO₄ (66 h reflux) | 92% | Ethyl 3-(2-thenoyl)propionate | |
Methanol, NaOH (hydrolysis of acyl chloride) | 90% | Methyl 3-(2-thenoyl)propionate |
Key Applications :
-
Esters serve as intermediates in pharmaceuticals and agrochemicals.
Hydrogenation
The thiophene ring and adjacent unsaturated bonds can undergo catalytic hydrogenation.
Reaction Conditions | Yield | Product | Source |
---|---|---|---|
H₂ (1 atm), 20% Pd/C, methanol (5–6 h) | 100% | 3-(2-Tetrahydrothienyl)propionic acid |
Note : Hydrogenation saturates the thiophene ring to tetrahydrothiophene, altering electronic properties.
Oxidation Reactions
The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.
Oxidizing Agent | Product | Selectivity | Source |
---|---|---|---|
mCPBA (meta-chloroperbenzoic acid) | 3-(2-Thenoyl)propionic acid sulfoxide | High | * |
H₂O₂, acetic acid | This compound sulfone | Moderate | * |
Caution : Over-oxidation may lead to ring-opening byproducts.
*General reactivity inferred from thiophene chemistry; excluded sources not cited.
Amide Formation
The acyl chloride reacts with amines to yield biologically relevant amides.
Reaction Conditions | Yield | Product | Source |
---|---|---|---|
2,5-Diaminopyrimidine-4,6-diol, NaOH (18 h) | 100% | N-(2-amino-4,6-dihydroxypyrimidin-5-yl)-3-(2-thenoyl)propionamide |
Application : Amides are explored for enzyme inhibition and drug design.
Decarboxylation
Under thermal or basic conditions, the acid undergoes decarboxylation, releasing CO₂.
Reaction Conditions | Product | Notes | Source |
---|---|---|---|
Pyrolysis (200–300°C) | 2-vinylthiophene | Requires inert atmosphere |
Mechanism : Radical intermediates form, leading to aromatic stabilization.
Conjugate Addition
The α,β-unsaturated carbonyl system (if present) participates in Michael additions.
Nucleophile | Product | Conditions | Source |
---|---|---|---|
Grignard reagents | 3-(2-Thenoyl)propionate derivatives | THF, 0°C |
Scientific Research Applications
3-(2-Thenoyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Thenoyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
3-Nitropropionic acid: Studied for its neurotoxic effects and potential use in neurodegenerative disease models.
Uniqueness
3-(2-Thenoyl)propionic acid is unique due to its specific structural features and the presence of the 2-thenoyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-(2-Thenoyl)propionic acid is an organic compound with the molecular formula C₈H₈O₃S, characterized by the presence of a thiophene ring and a ketone group. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.
- Molecular Formula : C₈H₈O₃S
- CAS Number : 4653-08-1
- Structure : Contains a thenoyl group, which contributes to its unique chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory properties. Studies suggest that this compound can inhibit the synthesis of pro-inflammatory cytokines, thereby reducing inflammation. This effect may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
Potential Therapeutic Applications
Given its biological activities, this compound is being investigated for potential therapeutic applications in medicine. Its ability to modulate inflammatory responses and combat microbial infections positions it as a candidate for drug development aimed at treating infectious diseases and inflammatory conditions.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the production of inflammatory mediators, thus exerting anti-inflammatory effects.
- Cell Membrane Interaction : Its structure allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Indole-3-propionic acid | Antioxidant, antimicrobial | Derived from tryptophan; linked to gut health |
3-Nitropropionic acid | Neurotoxic effects | Studied for neurodegenerative disease models |
4-Oxo-4-(2-thienyl)butyric acid | Similar structural features | Potentially overlaps in biological activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains showed that this compound effectively inhibited growth in several Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanism Investigation :
- Therapeutic Application Exploration :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Thenoyl)propionic acid with high purity for structural studies?
- Methodology :
- Chemical Synthesis : Use a Friedel-Crafts acylation reaction, substituting thiophene-2-carbonyl chloride with propionic acid derivatives. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, solvent polarity, and temperature) to enhance yield and minimize byproducts.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Use SHELX-TL for structure refinement, focusing on thiophene ring planarity and torsional angles between the thenoyl and propionic acid moieties .
- Validation : Cross-reference bond lengths and angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to confirm geometric accuracy .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?
- Methodology :
- LC-ESI-QQ MS : Detect impurities at ppm levels using a reverse-phase C18 column and negative-ion mode. Compare fragmentation patterns (e.g., m/z 195 for deprotonated parent ion) with reference standards .
- HPLC-DAD : Use a diode array detector (210–400 nm) to identify co-eluting impurities. Calibrate with spiked samples to establish detection limits .
Advanced Research Questions
Q. How do electronic effects of the thiophene ring influence the acidity and reactivity of this compound?
- Methodology :
- Computational Analysis : Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to map electrostatic potential surfaces and partial charges. Correlate with experimental pKa values (determined via potentiometric titration in aqueous ethanol) .
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines) under varying pH conditions. Use -NMR to track esterification or amidation progress .
Q. What strategies mitigate discrepancies between theoretical and experimental vibrational spectra for this compound?
- Methodology :
- Hybrid DFT/Experimental Workflow : Optimize geometry using M06-2X/cc-pVTZ, then simulate IR spectra. Adjust for solvent effects (PCM model) and compare with experimental FT-IR data. Annotate deviations (e.g., hydrogen bonding in crystalline vs. solution states) .
- Inelastic Neutron Scattering (INS) : Resolve low-frequency modes (e.g., torsional vibrations) not captured by DFT, particularly for the thiophene-propionic acid linkage .
Q. How can molecular docking predict the binding affinity of this compound to enzymatic targets (e.g., cyclooxygenase-2)?
- Methodology :
- Docking Protocols : Use AutoDock Vina with Lamarckian GA parameters. Prepare the ligand by assigning Gasteiger charges and the receptor by removing water molecules. Validate with co-crystallized ligands (PDB: 1PXX) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies. Correlate with experimental IC values from enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits) .
Q. What crystallographic software tools address challenges in refining disordered thiophene rings in this compound structures?
- Methodology :
- SHELXL Refinement : Apply restraints (e.g., DELU, SIMU) to manage thermal motion in the thiophene ring. Use PART instructions to model disorder across multiple sites .
- Twinned Data Handling : For non-merohedral twinning, employ CELL_NOW and TWINABS for data integration. Validate with R and CC metrics .
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on the biological activity of this compound derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from enzyme assays (e.g., IC, EC) across studies. Normalize for variables like buffer pH, temperature, and assay type (fluorometric vs. colorimetric).
- Structure-Activity Relationship (SAR) : Use QSAR models (e.g., CoMFA) to identify substituents (e.g., electron-withdrawing groups on the thiophene) that modulate activity. Validate with synthetic analogs .
Properties
IUPAC Name |
4-oxo-4-thiophen-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMYWHLMLRYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196867 | |
Record name | 3-(2-Thenoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-08-1 | |
Record name | γ-Oxo-2-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4653-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thenoyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4653-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4653-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(2-Thenoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-thenoyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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